molecular formula C8H10N2O3 B8553110 3,4-Diamino-2-methoxybenzoic acid

3,4-Diamino-2-methoxybenzoic acid

Cat. No. B8553110
M. Wt: 182.18 g/mol
InChI Key: DLCPOTRAGFBXGB-UHFFFAOYSA-N
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Patent
US07189739B2

Procedure details

2-methoxy-3,4-dinitrobenzoic acid (1.0 g) was dissolved in methanol (50 mL) and treated with 100 mg 10% palladium on carbon. The reaction mixture was purged with nitrogen and placed in an ice bath. Upon treatment with 5 mL formic acid, brisk effervescence was noticed which subsides upon further cooling. The reaction mixture was filtered through celite and concentrated to give a tan solid. (Decolorization occurs rapidly upon keeping) EIMS M+182, Exp. 182.
Name
2-methoxy-3,4-dinitrobenzoic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([N+:12]([O-])=O)=[C:10]([N+:15]([O-])=O)[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]>CO.[Pd]>[CH3:1][O:2][C:3]1[C:11]([NH2:12])=[C:10]([NH2:15])[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
2-methoxy-3,4-dinitrobenzoic acid
Quantity
1 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC(=C1[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
placed in an ice bath
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a tan solid

Outcomes

Product
Name
Type
Smiles
COC1=C(C(=O)O)C=CC(=C1N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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